Home > Products > Screening Compounds P125132 > N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide
N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide -

N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide

Catalog Number: EVT-5226179
CAS Number:
Molecular Formula: C18H17ClFNOS
Molecular Weight: 349.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-N-[1-(3-morpholin-4-ylphenyl)ethyl]-3-phenyl-acrylamide (1)

  • Compound Description: This compound served as the starting point in a study aiming to identify KCNQ2 openers lacking CYP3A4 metabolism-dependent inhibition (MDI). Researchers discovered that (S)-N-[1-(3-morpholin-4-ylphenyl)ethyl]-3-phenyl-acrylamide (1) exhibited CYP3A4 MDI due to the formation of a reactive intermediate during metabolism. []
  • Relevance: This compound shares a similar core structure with N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide, both featuring an acrylamide group linked to a phenyl ring. The key structural difference lies in the substituents attached to the phenyl ring and the nitrogen atom of the acrylamide group. This compound's study provided the basis for exploring structural modifications to mitigate CYP3A4 MDI, which led to the discovery of other related compounds. []

(S)-N-[1-(4-fluoro-3-morpholin-4-ylphenyl)ethyl]-3-(4-fluoro-phenyl)acrylamide (2)

  • Compound Description: This difluoro analog emerged as a key finding in the quest for orally bioavailable KCNQ2 openers devoid of CYP3A4 MDI. By introducing fluorine atoms into the structure of (S)-N-[1-(3-morpholin-4-ylphenyl)ethyl]-3-phenyl-acrylamide (1), researchers successfully synthesized (S)-N-[1-(4-fluoro-3-morpholin-4-ylphenyl)ethyl]-3-(4-fluoro-phenyl)acrylamide (2), which lacked CYP3A4 MDI. []
  • Relevance: This compound exhibits substantial structural similarities to N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide. Both compounds feature a central acrylamide moiety connected to a substituted phenyl ring. Notably, both compounds incorporate a fluorine atom at the para position of the phenyl ring directly attached to the acrylamide group. This shared structural feature suggests potential similarities in their pharmacological profiles and highlights the significance of fluorine substitution in modulating CYP3A4 MDI in this class of compounds. []

1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone

  • Compound Description: This compound demonstrated the most potent cytotoxic activity against the human glioblastoma U-87 cell line amongst a series of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives. These derivatives, incorporating various heterocyclic moieties, were designed and synthesized to explore their antioxidant and anticancer properties. [, ]
  • Relevance: While this compound differs significantly in overall structure from N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide, they both belong to a broader class of compounds containing a 4-fluorophenyl group. This shared structural feature, despite the distinct core scaffolds, suggests potential similarities in their physicochemical properties and highlights the versatility of the 4-fluorophenyl moiety in medicinal chemistry. [, ]

Properties

Product Name

N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide

IUPAC Name

(E)-N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]-3-(4-fluorophenyl)prop-2-enamide

Molecular Formula

C18H17ClFNOS

Molecular Weight

349.9 g/mol

InChI

InChI=1S/C18H17ClFNOS/c19-16-6-1-15(2-7-16)13-23-12-11-21-18(22)10-5-14-3-8-17(20)9-4-14/h1-10H,11-13H2,(H,21,22)/b10-5+

InChI Key

FRVYDKVTQXXBSW-BJMVGYQFSA-N

SMILES

C1=CC(=CC=C1CSCCNC(=O)C=CC2=CC=C(C=C2)F)Cl

Canonical SMILES

C1=CC(=CC=C1CSCCNC(=O)C=CC2=CC=C(C=C2)F)Cl

Isomeric SMILES

C1=CC(=CC=C1CSCCNC(=O)/C=C/C2=CC=C(C=C2)F)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.